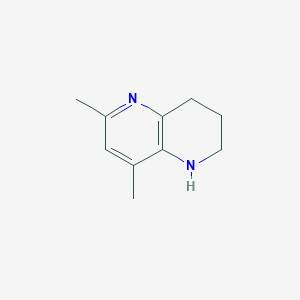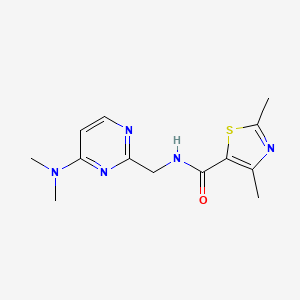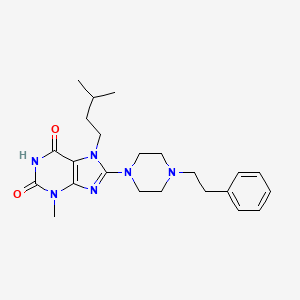![molecular formula C9H11N5 B2770864 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 20739-23-5](/img/structure/B2770864.png)
5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine is a chemical compound with the CAS Number: 20739-23-5 . It has a molecular weight of 189.22 . It appears as a powder .
Molecular Structure Analysis
The InChI code for 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine is 1S/C9H11N5/c1-4-3-5(2)12-8-6(4)7(10)13-9(11)14-8/h3H,1-2H3,(H4,10,11,12,13,14) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine are not detailed in the retrieved sources, pyrido[2,3-d]pyrimidines are known to participate in a variety of reactions .Physical And Chemical Properties Analysis
5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine has a melting point of 305-306°C . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Importance in Synthesis of Pyranopyrimidine Derivatives
5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine is recognized for its utility in the synthesis of pyranopyrimidine scaffolds, which are significant precursors in the pharmaceutical industry due to their broad synthetic applications and bioavailability. Recent advancements highlight the usage of various hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and others for the synthesis of these derivatives. This signifies the compound's role in diversifying the catalytic applications for developing lead molecules (Parmar, Vala & Patel, 2023).
Role in Anti-inflammatory Activities
5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine derivatives are part of the pyrimidine class, known for various pharmacological effects including anti-inflammatory properties. They inhibit key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others, contributing to their potent anti-inflammatory effects. This highlights the potential for further research and development in anti-inflammatory agents (Rashid et al., 2021).
Structural Activity Relationships and Biological Activities
Research on pyrimidine derivatives, which include 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine, emphasizes their vast array of biological and pharmacological activities. The positioning of substituents on the pyrimidine nucleus greatly influences its biological activities, revealing its versatility in treating various diseases. This insight is pivotal for future research in identifying and synthesizing novel compounds with specific biological activities (Natarajan et al., 2022).
Advancements in Anticancer Properties
Pyrimidine-based compounds, such as 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine, demonstrate significant anticancer activities. The anticancer potential of these compounds, manifested in diverse scaffolds, has been extensively documented, indicating their capacity to interact with various enzymes, targets, and receptors. This research underscores the compound's forefront position as a potential future drug candidate in cancer therapy (Kaur et al., 2014).
Eigenschaften
IUPAC Name |
5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-4-3-5(2)12-8-6(4)7(10)13-9(11)14-8/h3H,1-2H3,(H4,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOCBCGQPCHWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NC(=C12)N)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3-Cyanopyridin-2-yl)oxycyclohexyl]prop-2-enamide](/img/structure/B2770782.png)
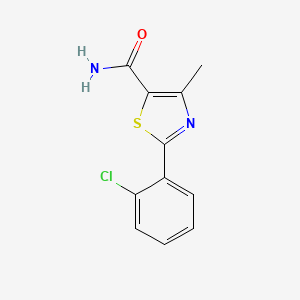
![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2770787.png)
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2770788.png)
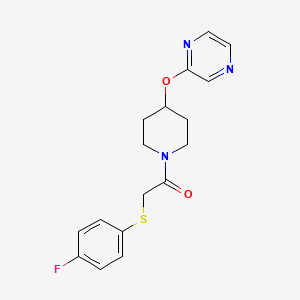
![5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2770791.png)
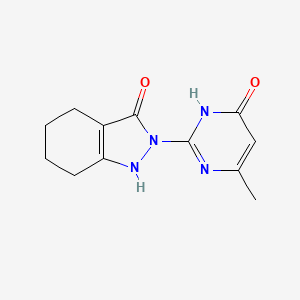
![2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2770794.png)
![N-(3-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2770797.png)
